molecular formula C27H46Br2N2 B009438 XHYMGLOHGGOQMQ-UHFFFAOYSA-L CAS No. 19653-55-5

XHYMGLOHGGOQMQ-UHFFFAOYSA-L

Cat. No.: B009438
CAS No.: 19653-55-5
M. Wt: 558.5 g/mol
InChI Key: XHYMGLOHGGOQMQ-UHFFFAOYSA-L
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Description

3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, dibromide is a quaternary ammonium compound It is known for its unique structure, which includes a quinuclidine core, a benzyl group, and a heptyl chain with a methylpiperidinium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, dibromide typically involves multiple steps. The process starts with the preparation of the quinuclidine core, followed by the introduction of the benzyl group and the heptyl chain. The final step involves the quaternization of the nitrogen atoms to form the dibromide salt. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, dibromide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The quinuclidine core and the benzyl group can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce deoxygenated or hydrogenated products.

Scientific Research Applications

3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, dibromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, dibromide involves its interaction with specific molecular targets. The quinuclidine core and the benzyl group play a crucial role in binding to these targets, while the heptyl chain and the methylpiperidinium moiety influence the compound’s overall activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-1-(7-(1-methylpyrrolidinio)heptyl)quinuclidinium, dibromide
  • 3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, chloride

Uniqueness

3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, dibromide stands out due to its unique combination of structural features, which contribute to its distinct chemical and biological properties

Properties

CAS No.

19653-55-5

Molecular Formula

C27H46Br2N2

Molecular Weight

558.5 g/mol

IUPAC Name

3-benzyl-1-[7-(1-methylpiperidin-1-ium-1-yl)heptyl]-1-azoniabicyclo[2.2.2]octane;dibromide

InChI

InChI=1S/C27H46N2.2BrH/c1-28(18-10-6-11-19-28)17-9-3-2-4-12-20-29-21-15-26(16-22-29)27(24-29)23-25-13-7-5-8-14-25;;/h5,7-8,13-14,26-27H,2-4,6,9-12,15-24H2,1H3;2*1H/q+2;;/p-2

InChI Key

XHYMGLOHGGOQMQ-UHFFFAOYSA-L

SMILES

C[N+]1(CCCCC1)CCCCCCC[N+]23CCC(CC2)C(C3)CC4=CC=CC=C4.[Br-].[Br-]

Canonical SMILES

C[N+]1(CCCCC1)CCCCCCC[N+]23CCC(CC2)C(C3)CC4=CC=CC=C4.[Br-].[Br-]

Synonyms

8-benzyl-1-[7-(1-methyl-3,4,5,6-tetrahydro-2H-pyridin-1-yl)heptyl]-1-a zoniabicyclo[2.2.2]octane dibromide

Origin of Product

United States

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